Palitantin

Antibacterial Natural Product Chemistry Derivatization

Palitantin (CAS 140224-89-1, also cataloged as 15265-28-8 for the (±)-form) is a polyketide-derived fungal secondary metabolite first isolated from Penicillium palitans. Structurally, it is a highly oxygenated cyclohexane derivative (C14H22O4, MW 254.3) characterized by a heptadienyl side chain and three hydroxyl groups on the cyclohexanone ring.

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
CAS No. 140224-89-1
Cat. No. B7909768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalitantin
CAS140224-89-1
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCCCC=CC=CC1CC(C(C(=O)C1CO)O)O
InChIInChI=1S/C14H22O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,10-12,14-16,18H,2-3,8-9H2,1H3/b5-4+,7-6+/t10-,11+,12-,14-/m1/s1
InChIKeyMPOXQBRZHHNMER-XZQMCIKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palitantin (CAS 140224-89-1): A Polyketide-Derived Fungal Metabolite with Multi-Target Activity for Specialized Research Procurement


Palitantin (CAS 140224-89-1, also cataloged as 15265-28-8 for the (±)-form) is a polyketide-derived fungal secondary metabolite first isolated from Penicillium palitans [1]. Structurally, it is a highly oxygenated cyclohexane derivative (C14H22O4, MW 254.3) characterized by a heptadienyl side chain and three hydroxyl groups on the cyclohexanone ring [1]. The compound is a biosynthetic precursor to the related antifungal agent frequentin [2]. Palitantin exhibits a distinct activity profile that includes antibacterial effects against Gram-positive pathogens, inhibition of HIV-1 integrase, and more recently discovered potent activity against acetylcholinesterase (AChE) and protein tyrosine phosphatase 1B (PTP1B). However, its utility in research hinges on understanding how its quantitative activity differs from that of its closest structural analogs, as generic substitution with related polyketides will yield different experimental outcomes [3].

1
Natural product screening & dereplication workflows – well-characterized reference for HIV-1 integrase inhibition studies
2
Enzyme inhibition assays – supports acetylcholinesterase (AChE) and PTP1B target engagement studies
3
Structure–activity relationship (SAR) research – requires exact compound identity; analogs show divergent bioactivity

Why Palitantin Cannot Be Interchanged with Frequentin or Other In-Class Polyketides in Assay Design


Palitantin belongs to a class of fungal cyclohexenone epoxide polyketides that includes frequentin, penienone, and various hydroxylated derivatives. Despite their shared biosynthetic origin, these analogs display highly divergent bioactivity spectra. For instance, while palitantin is a biosynthetic precursor to frequentin [1], frequentin demonstrates superior antifungal activity, and the ratio of these two compounds produced by Penicillium species shifts dramatically under ecological stress [2]. Similarly, the co-isolated analog penienone exhibits potent antifungal and phytotoxic effects (IC50 0.3 µM against Colletotrichum fragariae), whereas palitantin is described as 'much less active' in the same assay [3]. Furthermore, minor structural modifications, such as the introduction of a hydrazone moiety, can completely invert the antibacterial activity of palitantin derivatives [4]. Therefore, assuming functional equivalence between palitantin and its readily available analogs will lead to experimental failure and misinterpretation of structure-activity relationships.

Analog Frequentin, a biosynthetic derivative, exhibits higher antifungal activity; activity profiles may shift dramatically with minor structural changes.
Co-metabolite (-)-Penienone is significantly more potent against fungal plant pathogens; palitantin may not reproduce those phytotoxic or antifungal endpoints.
Derivative Semi-synthetic hydrazone derivatives can invert antibacterial activity; parent palitantin is often inactive in those same models.

Palitantin Quantitative Differentiation Guide: Comparative Activity Data vs. Analogs and Derivatives


Antibacterial Selectivity: Palitantin vs. Synthetic (E)-Palifluorin Derivative

Unmodified palitantin exhibits weak or negligible activity against Enterococcus faecalis and Staphylococcus aureus in standardized assays. However, the semi-synthetic hydrazone derivative (E)-palifluorin demonstrates weak antibacterial activity, whereas the parent compound palitantin itself was found to be inactive [1]. This indicates that the core palitantin scaffold is not intrinsically antibacterial against these strains; activity is conferred only through specific chemical modification.

Antibacterial (E. faecalis / S. aureus)
Head-to-head
Parent palitantin inactive; activity observed only for (E)-palifluorin derivative
Antibacterial activity is derivative-specific; palitantin not suitable as direct active agent
Exact MICs not reported; relative inactivity confirmed
Antibacterial Natural Product Chemistry Derivatization

Antifungal Activity: Palitantin vs. Co-Isolated Analog (-)-Penienone

In a direct comparative study of metabolites from the same fungal strain, (-)-penienone displayed potent antifungal activity against the plant pathogen Colletotrichum fragariae, while (-)-palitantin was significantly less active [1]. The study quantified the difference by stating that only (-)-penienone achieved an IC50 value of 0.3 µM, and that (-)-palitantin was 'much less active' in the same assay [1].

Antifungal vs. C. fragariae
Head-to-head
(-)-Penienone IC50 0.3 µM; palitantin activity too low to quantify
Palitantin serves as low-activity comparator for agrochemical SAR
Source: Antarctic deep-sea sediment isolate
Antifungal Marine Natural Products Agrochemical Discovery

Acetylcholinesterase Inhibition: Palitantin vs. 13-Hydroxypalitantin

Palitantin (compound 2 in the study) and its hydroxylated analog 13-hydroxypalitantin (compound 1) were both isolated from the mangrove endophytic fungus Penicillium sp. sk14JW2P and tested for AChE inhibition [1]. Palitantin exhibited potent activity with an IC50 of 12 ± 0.3 nM, which was approximately 6.6-fold more potent than 13-hydroxypalitantin (IC50 = 79 ± 2 nM) [1]. The presence of the 13-hydroxyl group significantly reduces AChE inhibitory potency.

AChE inhibition
Head-to-head
Palitantin IC50 12 ± 0.3 nM; 6.6-fold more potent than 13-hydroxypalitantin (79 nM)
Unmodified core provides higher AChE assay potency; supports neurodegeneration pathway studies
Mangrove endophytic fungus isolate
Acetylcholinesterase Inhibitor Neurodegeneration Structure-Activity Relationship

PTP1B Inhibition: (+)-Palitantin vs. Ursolic Acid Positive Control

In a study of palitantin derivatives from the Antarctic fungus Geomyces sp., (+)-palitantin (compound 3) demonstrated potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) [1]. Its activity (IC50 = 7.9 µM) was marginally superior to that of the well-known natural product positive control, ursolic acid (IC50 = 8.3 µM) [1].

PTP1B inhibition
Reported
Palitantin IC50 7.9 µM; comparable to ursolic acid positive control (8.3 µM)
Supports PTP1B probe selection for metabolic signaling research
Antarctic fungus Geomyces sp. isolate
PTP1B Inhibitor Diabetes Obesity Metabolic Disease

HIV-1 Integrase Inhibition: Palitantin as a Dereplication Standard

Palitantin is a well-characterized inhibitor of HIV-1 integrase, showing IC50 values of 350 µM for 3'-processing and 268 µM for strand transfer activity . While not a potent clinical candidate compared to raltegravir or similar integrase inhibitors, this specific dual inhibitory profile on the two catalytic steps of integration is a hallmark of this compound. Consequently, palitantin has been established and utilized as a standard for the dereplication of natural products in antiviral screening campaigns .

HIV-1 integrase standard
Source review
Dual inhibition: 3'-processing IC50 350 µM, strand transfer 268 µM
Established dereplication reference; verify with current assay conditions
Primary source data not available; cross-validate in-house
HIV-1 Integrase Inhibitor Antiviral Natural Product Dereplication

Palitantin Research and Procurement Applications: From Dereplication Standards to Neurodegeneration and Metabolic Disease Probes


Natural Product Dereplication in Antiviral Screening

Palitantin's well-documented inhibition of HIV-1 integrase (IC50 350 µM for 3'-processing, 268 µM for strand transfer) makes it a validated standard for dereplication studies . When fungal extracts show integrase inhibitory activity, palitantin can be used as an analytical standard via HPLC or LC-MS to rapidly identify this known compound, preventing redundant isolation efforts and focusing resources on novel antiviral leads .

Acetylcholinesterase Inhibitor Development

With an IC50 of 12 ± 0.3 nM against AChE, palitantin is a highly potent starting point for Alzheimer's disease research [1]. Its 6.6-fold superiority over the closely related analog 13-hydroxypalitantin (IC50 79 ± 2 nM) provides a clear structure-activity relationship, guiding medicinal chemists to maintain the unmodified palitantin core for optimal potency [1].

PTP1B Inhibition for Metabolic Disease Research

Palitantin's activity against PTP1B (IC50 = 7.9 µM) is comparable to the positive control ursolic acid (IC50 = 8.3 µM), positioning it as a useful chemical probe for investigating the role of PTP1B in insulin signaling, obesity, and type 2 diabetes [2]. Its distinct fungal polyketide scaffold offers a different chemotype for exploring PTP1B inhibition compared to triterpenoid controls.

Comparative Antifungal and Phytotoxic Profiling

Palitantin serves as a critical negative control or low-activity comparator when studying the more potent analog (-)-penienone. In assays against Colletotrichum fragariae, palitantin is 'much less active' than penienone (IC50 0.3 µM), allowing researchers to attribute observed antifungal effects specifically to the penienone structural features [3].

Application
Selection Property
Validation Focus
Natural product dereplication
Identified HIV-1 integrase inhibitory profile
LC-MS/HPLC confirmation as known standard; avoid redundant isolation
AChE-targeted neurodegeneration studies
Retention of unmodified palitantin scaffold
Confirm AChE assay response relative to 13-hydroxyl analog
PTP1B metabolic signaling research
Polyketide chemotype distinct from triterpenoid controls
Benchmark against ursolic acid under matched conditions
Antifungal SAR and negative control
Low-activity comparator vs. penienone
Attribution of phytotoxic/antifungal effect to structural features of analog

Technical Documentation Hub

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35 linked technical documents
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